N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine CAS number 1094655-05-6
N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine CAS number 1094655-05-6
CAS Number: 1094655-05-6 Formula: C₁₀H₁₄N₂ Molecular Weight: 162.23 g/mol [1][2]
Executive Summary & Core Utility
N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine is a specialized heterocyclic building block widely utilized in modern medicinal chemistry.[2] Its structure combines a 6-methylpyridine core (imparting solubility and π-stacking capability) with a cyclopropylamine moiety.[2]
This specific molecular architecture is a "privileged scaffold" in drug discovery, primarily serving two distinct mechanistic roles:
-
LSD1 Inhibition: The cyclopropylamine motif acts as a mechanism-based inactivator (suicide substrate) for Lysine-Specific Demethylase 1 (LSD1), a critical epigenetic target in oncology.[2][3]
-
GPCR Ligand Design: The basic secondary amine and pyridine spacer mimic the pharmacophore requirements for Histamine H3 receptor antagonists and various monoaminergic targets.[3]
Physicochemical Profile
Understanding the physical properties is essential for optimizing reaction conditions and predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[3]
| Property | Value (Experimental/Predicted) | Significance |
| Appearance | Pale yellow oil to low-melting solid | Typical for low-MW secondary amines.[2] |
| Boiling Point | ~265°C (Predicted at 760 mmHg) | High boiling point requires vacuum distillation for purification.[2][3] |
| pKa (Base) | ~8.5 - 9.0 (Amine) | Moderately basic; exists as a cation at physiological pH.[2][3] |
| LogP | ~1.2 | Lipophilic enough for cell permeability but soluble in aqueous buffers.[3] |
| H-Bond Donors | 1 (NH) | Critical for active site binding (e.g., Asp/Glu residues).[2] |
| H-Bond Acceptors | 2 (Pyridine N, Amine N) | Facilitates water solubility and receptor interaction.[2][3] |
Synthetic Framework
The most robust and scalable method for synthesizing CAS 1094655-05-6 is Reductive Amination .[2][3] This pathway avoids the over-alkylation byproducts common in direct alkylation and tolerates the sensitive cyclopropyl ring.[3]
Retrosynthetic Analysis & Pathway
The synthesis disconnects at the benzylic C-N bond, tracing back to 6-methylnicotinaldehyde and cyclopropylamine .[3]
Figure 1: Retrosynthetic workflow for N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine.
Detailed Experimental Protocol
Objective: Synthesis of 10.0 g of Target Compound. Reaction Type: One-pot Reductive Amination.[2][3]
Reagents:
-
6-Methylnicotinaldehyde (1.0 equiv)[2]
-
Cyclopropylamine (1.2 equiv)[2]
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[2]
-
Acetic Acid (AcOH) (Catalytic, 1-2 drops)[2]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)[2]
Step-by-Step Methodology:
-
Imine Formation:
-
Charge a dry reaction vessel with 6-methylnicotinaldehyde (1.0 eq) dissolved in anhydrous DCM (0.2 M concentration).
-
Add catalytic AcOH to adjust pH to ~5–6 (facilitates imine formation).[2][3]
-
Stir at room temperature (RT) for 2–4 hours. Checkpoint: Monitor by TLC or LCMS for disappearance of aldehyde.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes. Note: STAB is preferred over NaBH₄ to prevent reduction of the aldehyde before imine formation.
-
Allow the reaction to warm to RT and stir overnight (12–16 hours).
-
-
Work-up:
-
Purification:
Medicinal Chemistry Applications
The "Warhead" Mechanism (LSD1 Inhibition)
This compound is a classic mechanism-based inhibitor .[2][3] The cyclopropylamine ring mimics the substrate lysine.[3] Upon oxidation by the FAD cofactor in the LSD1 active site, the cyclopropyl ring undergoes a Single Electron Transfer (SET) radical ring opening. This generates a reactive radical intermediate that forms a covalent adduct with the FAD cofactor, permanently disabling the enzyme.[3]
Structural Activity Relationships (SAR)[2][4]
-
6-Methyl Group: Blocks metabolism at the pyridine 6-position and increases lipophilicity compared to the unsubstituted pyridine.[2]
-
Pyridine Nitrogen: Can act as a hydrogen bond acceptor or coordinate with metals in metalloenzyme active sites.[3]
-
Secondary Amine: Essential for basicity; often forms a salt bridge with an aspartate residue (e.g., Asp555 in LSD1).[3]
Figure 2: Pharmacophore dissection of the target molecule.[2]
Analytical Characterization (Expectations)
To validate the synthesis, the following spectral data must be confirmed:
-
¹H NMR (400 MHz, CDCl₃):
-
LC-MS:
Safety & Handling
-
Hazards: As a secondary amine and pyridine derivative, treat as an Irritant (Skin/Eye) and potentially Harmful if Swallowed .[3]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine or formation of carbamates with atmospheric CO₂.[3]
-
Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless derivatization is intended).[2][3]
References
-
LSD1 Inhibition Mechanism
-
Reductive Amination Methodology
-
Compound Data & Suppliers
Sources
- 1. 1094655-05-6|N-((6-Methylpyridin-3-yl)methyl)cyclopropanamine|N-((6-Methylpyridin-3-yl)methyl)cyclopropanamine|-范德生物科技公司 [bio-fount.com]
- 2. 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-methylpyridazine-3-carboxamide | C20H22N8O3 | CID 138713709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Methylcyclopropanamine | C4H9N | CID 11029756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. 1179070-45-1|2-Methyl-N-((6-methylpyridin-3-yl)methyl)propan-1-amine|BLD Pharm [bldpharm.com]
- 8. 128802-95-9|1-(Pyridin-2-yl)-N-(pyridin-3-ylmethyl)methanamine|BLD Pharm [bldpharm.com]
- 9. 885953-33-3,methyl 2-bromo-2-(4-cyanophenyl)acetate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 10. (Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine | 1182919-86-3 | Benchchem [benchchem.com]
